4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid
CAS No.: 26861-97-2
Cat. No.: VC2441833
Molecular Formula: C6H7N3O3S
Molecular Weight: 201.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26861-97-2 |
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Molecular Formula | C6H7N3O3S |
Molecular Weight | 201.21 g/mol |
IUPAC Name | 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid |
Standard InChI | InChI=1S/C6H7N3O3S/c10-4(1-2-5(11)12)8-6-9-7-3-13-6/h3H,1-2H2,(H,11,12)(H,8,9,10) |
Standard InChI Key | JYLCXMIWSXYXNE-UHFFFAOYSA-N |
SMILES | C1=NN=C(S1)NC(=O)CCC(=O)O |
Canonical SMILES | C1=NN=C(S1)NC(=O)CCC(=O)O |
Introduction
Chemical Properties and Structural Characterization
Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that have been well-documented in the literature. Table 1 summarizes the key identifiers and properties of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid.
Table 1: Chemical Identifiers and Physical Properties of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid
Property | Value |
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CAS Number | 26861-97-2 |
Molecular Formula | C6H7N3O3S |
Molecular Weight | 201.20-201.21 g/mol |
IUPAC Name | 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid |
InChI | InChI=1S/C6H7N3O3S/c10-4(1-2-5(11)12)8-6-9-7-3-13-6/h3H,1-2H2,(H,11,12)(H,8,9,10) |
InChI Key | JYLCXMIWSXYXNE-UHFFFAOYSA-N |
Canonical SMILES | C1=NN=C(S1)NC(=O)CCC(=O)O |
Density | 1.595 g/cm³ |
LogP | 0.41440 |
The structural features of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid include a five-membered thiadiazole ring containing two nitrogen atoms and one sulfur atom arranged in a 1,3,4 pattern. This heterocyclic ring is connected via an amino group to a butanoic acid chain, which features a terminal carboxylic acid group and an amide linkage. The presence of these functional groups contributes significantly to the compound's chemical behavior and potential biological activities .
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the structural details of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of key protons and carbon atoms in the compound's structure. The 1H NMR spectrum typically shows signals corresponding to the methylene protons of the butanoic acid chain, the proton in the thiadiazole ring, and the amide proton. The 13C NMR spectrum confirms the presence of carbonyl carbons from the amide and carboxylic acid groups, as well as the carbons in the thiadiazole ring.
Infrared (IR) spectroscopy reveals characteristic absorption bands for the functional groups present in the molecule. These typically include stretching vibrations for the N-H bond of the amide group, C=O stretching of both the amide and carboxylic acid, and bands associated with the C-N and C-S bonds in the thiadiazole ring. Mass spectrometry provides confirmation of the compound's molecular weight and can help identify fragmentation patterns specific to the thiadiazole-containing structures .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid, each with specific advantages depending on the availability of starting materials, required purity, and scale of production.
Classical Synthetic Approach
The most common method for synthesizing 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid involves the reaction of 2-amino-1,3,4-thiadiazole with succinic anhydride. This reaction proceeds through a nucleophilic attack by the amino group of the thiadiazole on the carbonyl carbon of succinic anhydride, resulting in ring opening and formation of the amide linkage. The reaction is typically conducted in organic solvents such as acetone or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction.
The general reaction can be represented as:
2-amino-1,3,4-thiadiazole + succinic anhydride → 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid
This synthetic route often yields the product in high purity, especially when followed by appropriate purification techniques such as recrystallization or column chromatography.
Alternative Synthesis Methods
Alternative approaches for synthesizing 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid include the reaction of thiadiazole derivatives with different carboxylic acid precursors. One such method involves the use of activated esters or acid chlorides derived from butanoic acid, which can react with 2-amino-1,3,4-thiadiazole to form the desired amide linkage.
Another approach utilizes N,N-dimethylformamide (DMF) as a solvent for the reaction of 5-amino-1,3,4-thiadiazole derivatives with succinic anhydride at elevated temperatures (around 100°C), similar to the synthesis of related compounds like 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid .
Industrial Production Methods
Industrial-scale production of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid often employs similar synthetic routes to those used in laboratory settings but with modifications to enhance efficiency and yield. These modifications may include the use of continuous flow reactors, which allow for better control of reaction parameters and increased productivity. Automated synthesis equipment can also be employed to improve reproducibility and reduce labor costs.
Purification methods in industrial settings typically involve recrystallization, chromatography, or other separation techniques to obtain the compound in high purity. Quality control measures, such as HPLC analysis and spectroscopic characterization, are employed to ensure the consistency and purity of the final product.
Chemical Reactivity and Transformation
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid exhibits a diverse range of chemical reactivity due to its multiple functional groups, each capable of participating in different types of reactions. Understanding these reactions is essential for developing synthetic methodologies and exploring potential applications of this compound.
Reactions of the Thiadiazole Ring
The thiadiazole ring in 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid can undergo various transformations, including:
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Oxidation reactions: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). These oxidation products often exhibit different biological activities compared to the parent compound.
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Reduction reactions: The thiadiazole ring can be reduced to form more reduced structures, such as thiols, using reducing agents like sodium borohydride. These reduction reactions alter the electronic properties of the molecule and can affect its biological activity.
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Substitution reactions: Nucleophilic substitution reactions can occur at specific positions in the thiadiazole ring, particularly when activated by electron-withdrawing groups. In these reactions, the thiadiazole ring may act as a leaving group, leading to the formation of various substituted derivatives.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid can participate in typical carboxylic acid reactions, including:
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Esterification: The carboxylic acid group can react with alcohols to form esters, either through acid-catalyzed reactions or via activation with coupling reagents.
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Amidation: Formation of amides through the reaction with amines, often facilitated by coupling reagents such as carbodiimides or N-hydroxysuccinimide.
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Salt formation: Reaction with bases to form carboxylate salts, which may have improved solubility properties compared to the free acid.
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Reduction: The carboxylic acid can be reduced to alcohols or aldehydes using appropriate reducing agents.
Reactions of the Amide Linkage
The amide bond in 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid, while relatively stable under physiological conditions, can undergo hydrolysis under acidic or basic conditions to regenerate the starting materials. The amide nitrogen can also act as a nucleophile in certain reactions, although its nucleophilicity is reduced compared to a free amine due to resonance effects.
Biological Activities and Applications
The biological activities of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid and related thiadiazole derivatives have been the subject of various research studies, highlighting their potential applications in medicinal chemistry and other fields.
Other Biological Activities
Beyond antimicrobial and anticancer properties, compounds containing the 1,3,4-thiadiazole moiety have been reported to exhibit various other biological activities, including:
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Anti-inflammatory effects: Inhibition of inflammatory mediators and enzymes involved in inflammation.
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Antioxidant properties: Scavenging of free radicals and protection against oxidative stress.
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Enzyme inhibition: Specific interactions with enzymes such as carbonic anhydrase, leading to potential applications in treating conditions like glaucoma.
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Central nervous system effects: Some thiadiazole derivatives show anticonvulsant or anxiolytic properties.
Applications in Drug Development
The versatile biological activities of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid and related compounds make them attractive candidates for drug development. The compound can serve as a lead structure for medicinal chemistry programs aimed at developing new therapeutic agents with enhanced potency, selectivity, or pharmacokinetic properties.
Structure-activity relationship studies involving modifications to different parts of the molecule can provide valuable insights into the structural requirements for specific biological activities. This approach has been successfully applied to develop optimized thiadiazole derivatives with improved therapeutic potential.
Comparison with Structurally Related Compounds
Several compounds share structural similarities with 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid, each with unique properties and applications. Comparing these compounds provides valuable insights into structure-activity relationships and guides the rational design of new derivatives.
Sulfamoyl Derivatives
Property | 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid | 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid |
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CAS Number | 26861-97-2 | 78851-85-1 |
Molecular Formula | C6H7N3O3S | C6H8N4O5S2 |
Molecular Weight | 201.21 g/mol | 280.28 g/mol |
Key Structural Feature | Unsubstituted thiadiazole ring | Sulfamoyl group on thiadiazole ring |
Synthesis Method | Reaction of 2-amino-1,3,4-thiadiazole with succinic anhydride | Similar to parent compound but using 5-amino-1,3,4-thiadiazole-2-sulfonamide |
Biological Activity | Potential antimicrobial and anticancer properties | Enhanced solubility and potential selective enzyme inhibition |
Thiadiazole-Modified Polymers
The reactive functional groups in 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid allow for its incorporation into polymeric structures, creating materials with unique properties. A notable example is the thiadiazole-modified chitosan derivative formed by the reaction of 4-((5-(butylthio)-1,3,4-thiadiazol-2-yl)amino)-4-oxo butanoic acid with chitosan through amide linkages. These modified polymers often exhibit enhanced antimicrobial properties compared to the unmodified polymer and may find applications in wound healing, drug delivery, and other biomedical fields .
The modification of chitosan with thiadiazole derivatives typically involves the formation of amide bonds between the carboxylic acid group of the thiadiazole compound and the amino groups of chitosan. This chemical transformation has been confirmed by spectroscopic techniques, including FTIR and NMR, which show characteristic shifts in the spectra corresponding to the formation of new amide linkages .
Oxadiazole Analogs
1,3,4-Oxadiazole derivatives are structural analogs of 1,3,4-thiadiazole compounds, where the sulfur atom in the heterocyclic ring is replaced by an oxygen atom. These bioisosteric replacements can lead to compounds with similar biological activities but different physicochemical properties, such as solubility, stability, and metabolic profile. The comparison between thiadiazole and oxadiazole derivatives provides valuable insights for the rational design of new therapeutic agents .
Synthetic routes to oxadiazole analogs often parallel those used for thiadiazole compounds, with appropriate modifications to account for the different reactivity of oxygen-containing precursors. The biological activities of oxadiazole derivatives may complement those of their thiadiazole counterparts, expanding the repertoire of potential therapeutic agents based on these heterocyclic scaffolds .
Analytical Methods and Characterization Techniques
Accurate analysis and characterization of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid are essential for ensuring its identity, purity, and quality in research and development settings.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid and related compounds. Typical HPLC methods for this compound may employ reverse-phase columns and gradient elution with mixtures of water and organic solvents, often with the addition of buffers to control pH. UV detection at wavelengths corresponding to the absorption maxima of the thiadiazole ring (typically around 260-280 nm) provides sensitive and selective detection .
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the identification power of mass spectrometry, allowing for the simultaneous determination of identity and purity. This technique is particularly useful for identifying degradation products or impurities in samples of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid .
Spectroscopic Techniques
Various spectroscopic techniques provide complementary information about the structure and purity of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy provide detailed information about the structural features of the compound. Key signals in the 1H NMR spectrum include those from the methylene protons of the butanoic acid chain (typically around 2.5-2.7 ppm), the thiadiazole ring proton (around 8.5-9.0 ppm), and the amide proton (around 10-12 ppm). 13C NMR spectroscopy confirms the presence of carbonyl carbons and those in the thiadiazole ring.
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Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic absorption bands for the functional groups in the molecule, including N-H stretching (around 3300-3400 cm⁻¹), C=O stretching for both amide and carboxylic acid groups (around 1700-1740 cm⁻¹), and bands associated with the thiadiazole ring.
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UV-Visible Spectroscopy: The thiadiazole ring system in 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid typically shows strong absorption in the UV region, providing a basis for quantitative analysis and identification.
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Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity and structural features. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly employed for the analysis of thiadiazole derivatives .
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional structure of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid in the solid state. This technique reveals details about bond lengths, bond angles, and the spatial arrangement of atoms, which are crucial for understanding structure-activity relationships and designing improved derivatives.
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